2-(4-chloro-2-methylphenoxy)-N'-isopropylacetohydrazide
Description
2-(4-chloro-2-methylphenoxy)-N’-isopropylacetohydrazide is a chemical compound that belongs to the class of phenoxyacetic acid derivatives. These compounds are known for their diverse applications, particularly in the field of herbicides. The presence of the chloro and methyl groups on the phenoxy ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research areas.
Properties
Molecular Formula |
C12H17ClN2O2 |
|---|---|
Molecular Weight |
256.73 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N'-propan-2-ylacetohydrazide |
InChI |
InChI=1S/C12H17ClN2O2/c1-8(2)14-15-12(16)7-17-11-5-4-10(13)6-9(11)3/h4-6,8,14H,7H2,1-3H3,(H,15,16) |
InChI Key |
RNDNWPSYYWIMJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N’-isopropylacetohydrazide typically involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid to form 4-chloro-2-methylphenoxyacetic acid. This intermediate is then reacted with isopropylhydrazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N’-isopropylacetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and various substituted phenoxyacetic acid derivatives. These products have their own unique properties and applications in different fields .
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N’-isopropylacetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in different chemical reactions.
Biology: The compound is studied for its potential biological activities, including herbicidal and antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals, particularly for its antimicrobial and antitumor activities.
Industry: It is used in the production of herbicides and other agrochemicals, contributing to agricultural productivity .
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N’-isopropylacetohydrazide involves its interaction with specific molecular targets in plants and microorganisms. In plants, it acts as a synthetic auxin, disrupting normal growth processes and leading to uncontrolled growth and eventual death of the plant. In microorganisms, it interferes with essential metabolic pathways, inhibiting their growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with similar structural features.
2,4-dichlorophenoxyacetic acid (2,4-D): Another phenoxyacetic acid derivative with herbicidal properties.
4-chloro-2-methylphenoxyacetic acid: A compound with similar chemical properties and applications
Uniqueness
What sets 2-(4-chloro-2-methylphenoxy)-N’-isopropylacetohydrazide apart from these similar compounds is its unique hydrazide functional group. This group imparts distinct chemical reactivity and biological activity, making it a valuable compound for specific applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
